4-(5-Bromothiophen-2-yl)butan-2-one
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Overview
Description
4-(5-Bromothiophen-2-yl)butan-2-one is an organic compound that features a brominated thiophene ring attached to a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiophen-2-yl)butan-2-one typically involves the bromination of thiophene followed by a series of reactions to introduce the butanone group. One common method involves the reaction of 5-bromothiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromothiophen-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine atom or the carbonyl group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted thiophenes .
Scientific Research Applications
4-(5-Bromothiophen-2-yl)butan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(5-Bromothiophen-2-yl)butan-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-carbohydrazide: A precursor in the synthesis of 4-(5-Bromothiophen-2-yl)butan-2-one.
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: Another brominated thiophene derivative with applications in organic electronics.
Uniqueness
This compound is unique due to its specific combination of a brominated thiophene ring and a butanone moiety
Properties
Molecular Formula |
C8H9BrOS |
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Molecular Weight |
233.13 g/mol |
IUPAC Name |
4-(5-bromothiophen-2-yl)butan-2-one |
InChI |
InChI=1S/C8H9BrOS/c1-6(10)2-3-7-4-5-8(9)11-7/h4-5H,2-3H2,1H3 |
InChI Key |
PSLVZYABIMPURG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=C(S1)Br |
Origin of Product |
United States |
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